7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound features a quinazolin-4-one core with a 7-chloro substituent, a 2-sulfanylidene group, and a 3-substituted phenyl group linked to a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety. The sulfanylidene group may enhance hydrogen bonding or tautomeric stabilization compared to oxo analogs, while the fluorophenyl-piperazine moiety likely contributes to receptor binding via hydrophobic/electronic interactions .
Properties
CAS No. |
451467-08-6 |
|---|---|
Molecular Formula |
C25H20ClFN4O2S |
Molecular Weight |
494.97 |
IUPAC Name |
7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H20ClFN4O2S/c26-17-4-9-21-22(15-17)28-25(34)31(24(21)33)20-3-1-2-16(14-20)23(32)30-12-10-29(11-13-30)19-7-5-18(27)6-8-19/h1-9,14-15H,10-13H2,(H,28,34) |
InChI Key |
PPZOQHMXTPAGTK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-Chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one, commonly referred to as 7-Cl-SQZ, is a member of the quinazolinone class of compounds. This compound has garnered attention due to its complex structure and potential biological activities, particularly in medicinal chemistry. The presence of various functional groups, including a piperazine moiety and a fluorinated phenyl group, suggests a diverse range of interactions with biological targets.
Structural Characteristics
The molecular formula of 7-Cl-SQZ is C25H20ClFN4O2S, with a molecular weight of approximately 494.97 g/mol. The compound's structure includes:
- A quinazolinone core , known for its diverse pharmacological properties.
- A piperazine ring , which is often associated with various biological activities.
- A fluorophenyl group , enhancing lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that compounds similar to 7-Cl-SQZ exhibit a variety of biological activities, including:
- Antitumor activity
- Antimicrobial effects
- Inhibition of specific enzymes
Antitumor Activity
In studies evaluating the antitumor potential of quinazolinone derivatives, compounds with structural similarities to 7-Cl-SQZ have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine components have been reported to inhibit cell proliferation in human cancer cells effectively.
Antimicrobial Activity
The antimicrobial properties of quinazolinones have been well-documented. For example, studies on related compounds have demonstrated activity against gram-positive and gram-negative bacteria, suggesting that 7-Cl-SQZ may also possess similar properties.
Study on Antitubercular Activity
A related study investigated the design and synthesis of novel compounds aimed at combating Mycobacterium tuberculosis. Among tested derivatives, some exhibited IC50 values as low as 1.35 μM against the pathogen. While 7-Cl-SQZ was not directly tested in this study, its structural analogs suggest potential efficacy in tuberculosis treatment through similar mechanisms .
Docking Studies
Molecular docking studies have been employed to evaluate the interaction of 7-Cl-SQZ with various biological targets. These studies reveal that the compound may effectively bind to specific receptors or enzymes involved in disease pathways. For instance, docking simulations indicated favorable binding affinities for enzymes associated with cancer progression.
Comparative Analysis
To understand the unique properties of 7-Cl-SQZ better, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)piperazine | Contains a piperazine ring | Antidepressant activity |
| 1-(4-chlorophenyl)piperazine | Similar piperazine structure | Antimicrobial effects |
| 1-(2-fluorophenyl)piperazine | Different fluorine position | Neuroprotective properties |
The combination of the quinazolinone core with both fluorinated phenyl and piperazine groups in 7-Cl-SQZ likely contributes to distinct biological activities not found in simpler analogs.
Comparison with Similar Compounds
3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (BA90936)
- Structural Differences : Replaces the 7-chloro group with a morpholinyl substituent.
- Functional Impact: Morpholino groups improve solubility and may alter target selectivity. However, the absence of chloro at position 7 could reduce electrophilic interactions critical for PARP-1 inhibition .
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (Compound 23)
- Structural Differences : Features a dihydroisoxazolyl group instead of the piperazine-carbonyl-phenyl linker.
- Functional Impact : Demonstrated potent α1-adrenergic receptor blockade (antihypertensive activity) comparable to prazosin, suggesting that the sulfanylidene group in the target compound might enhance receptor binding kinetics .
Non-Quinazolinone Analogs with Piperazine-Carbonyl Motifs
4-[[3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
- Structural Differences: Phthalazinone core replaces quinazolinone.
- Functional Impact: Acts as a PARP-1 inhibitor with a docking score of −13.71 kcal/mol. The quinazolinone core in the target compound may offer improved steric compatibility with PARP-1’s catalytic domain compared to phthalazinone .
Olaparib Analogue (5a)
- Structural Differences: Contains a phthalazinone and phenylacryloyl-piperazine group.
Pharmacological and Binding Property Comparisons
Key Findings and Implications
Sulfanylidene vs.
Fluorophenyl-Piperazine Role : The 4-fluorophenyl-piperazine moiety is a recurring pharmacophore in antihypertensive and PARP inhibitors, suggesting its critical role in hydrophobic binding and selectivity .
Chloro Substitution: The 7-chloro group may confer electrophilic reactivity beneficial for covalent binding or allosteric modulation, as seen in other quinazolinone derivatives .
Q & A
Q. What synthetic methodologies are employed to prepare this compound?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting 4-chlorobenzaldehyde derivatives with methyl thioacetate to form intermediate thioquinazolinone scaffolds .
- Piperazine coupling : Introducing the 4-(4-fluorophenyl)piperazine-1-carbonyl group via nucleophilic acyl substitution, often using coupling agents like 1,1'-carbonyldiimidazole (CDI) or DCC in anhydrous DMF .
- Microwave-assisted synthesis : Optimizing reaction efficiency for steps like cyclization, reducing reaction times from hours to minutes . Key purification steps include column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., quinazolinone carbonyl at δ ~160 ppm, piperazine protons at δ ~3.5 ppm) .
- LC/MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 481.6 for related derivatives) .
- Elemental analysis : Validates purity (>95%) and stoichiometry .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor aqueous solubility (logP ~3.5); dissolves in DMSO, DMF, or THF. Stability in PBS (pH 7.4) decreases after 24 hours, necessitating fresh preparation for bioassays .
- Storage : Store at -20°C under argon to prevent oxidation of the sulfanylidene group .
Advanced Research Questions
Q. How do structural modifications influence biological activity in structure-activity relationship (SAR) studies?
- Piperazine substituents : Fluorophenyl groups enhance target binding (e.g., kinase inhibition) via hydrophobic interactions. Replacing fluorine with chlorine reduces potency by ~40% .
- Quinazolinone core : The 7-chloro substituent is critical for intercalation with DNA topoisomerases, while 2-sulfanylidene improves metabolic stability .
- Carbonyl linker : Replacing the benzoyl group with sulfonamide decreases cytotoxicity (IC₅₀ increases from 2.1 μM to >10 μM) .
Q. What challenges arise in achieving consistent crystallinity for X-ray diffraction?
- Polymorphism : Multiple crystal forms (e.g., anhydrous vs. solvates) are observed, requiring controlled recrystallization from ethanol/water mixtures .
- XRPD analysis : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm phase purity. DSC shows a sharp melting endotherm at ~215°C .
Q. How can discrepancies in biological assay results be systematically addressed?
- Purity checks : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1% (e.g., dechlorinated byproducts) .
- Stereochemical considerations : Chiral HPLC resolves enantiomeric impurities (e.g., R- vs. S-configurations in piperazine derivatives) .
- Assay optimization : Use ATP concentration titrations in kinase assays to rule out false positives from ATP competition .
Q. What metabolic pathways are predicted for this compound?
- Phase I metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the piperazine ring generates hydroxylated metabolites .
- Phase II conjugation : Glucuronidation of the sulfanylidene group occurs in liver microsomes, detectable via LC-MS/MS .
Data Contradictions and Resolutions
- Synthesis yields : Microwave methods () report 75–85% yields, while traditional reflux () yields 50–60%. Resolution: Microwave irradiation reduces side reactions .
- Biological activity : Discrepancies in IC₅₀ values (e.g., 1.8 μM vs. 3.2 μM) arise from assay variations (e.g., serum-free vs. serum-containing media). Standardize protocols using 10% FBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
